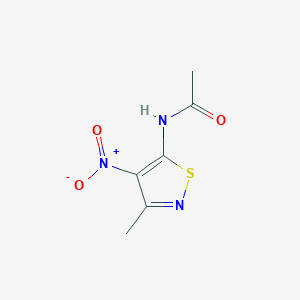
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is a heterocyclic compound with the molecular formula C6H7N3O3S This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE typically involves the nitration of 3-methylisothiazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 5-Amino-3-methyl-4-nitroisothiazole.
Reduction: 5-Acetylamino-3-methyl-4-aminothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methyl-4-nitroisothiazole
- 5-Acetylamino-3-methyl-4-aminothiazole
- 3-Methyl-4-nitroisothiazole
Uniqueness
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is unique due to the presence of both acetylamino and nitro groups on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88394-22-3 |
|---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)6(13-8-3)7-4(2)10/h1-2H3,(H,7,10) |
InChI Key |
OGWKKBVTBYBCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














